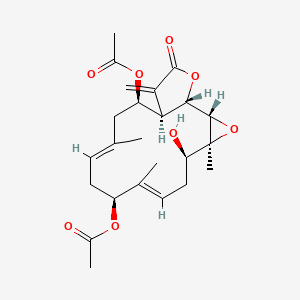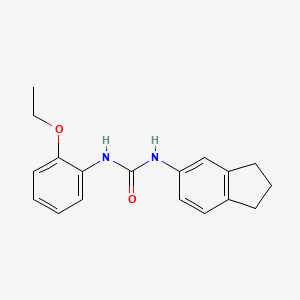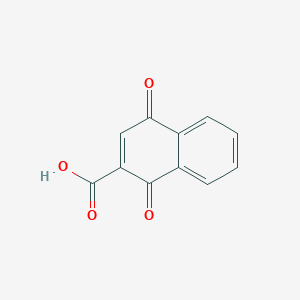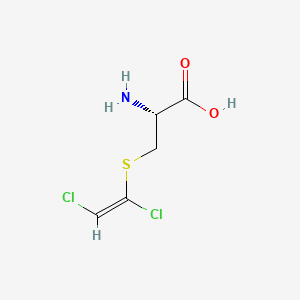
S-(trans-1,2-Dichlorovinyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.
Applications De Recherche Scientifique
Mechanism of Nephrotoxicity
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) has been extensively studied for its nephrotoxic effects. Research has shown that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems can protect against DCVC-induced nephrotoxicity, indicating the crucial role of these enzymes and transport systems in its toxic mechanism. Additionally, derivatives of DCVC that cannot be cleaved by cysteine conjugate beta-lyase, like S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, are not nephrotoxic, further supporting this mechanism (Elfarra et al., 1986).
Metabolic Activation and Cytotoxicity
Studies on the metabolic activation of DCVC reveal its conversion into cytotoxic compounds. For instance, DCVC-induced mitochondrial Ca2+ release is preceded by oxidation of mitochondrial pyridine nucleotides and prevented by ATP and meta-iodobenzylguanidine. Elevated cytosolic Ca2+ concentrations following DCVC exposure lead to DNA double-strand breaks and increased poly(ADP-ribosylation) of nuclear proteins, contributing to its cytotoxicity (Vamvakas et al., 1992).
Enzymatic Pathways and Biophysical Effects
The enzyme cysteine conjugate beta-lyase plays a critical role in the metabolism of DCVC. It has been found that the enzyme, when purified from rat kidney cytosol, requires an alpha-keto acid or an amino acid oxidase for activity. This enzyme, identified as soluble glutamine transaminase K, catalyzes the beta-elimination and transamination of DCVC, indicating its involvement in the toxicity pathway of S-cysteine conjugates (Stevens et al., 1986).
Genotoxic Effects
The genotoxic potential of DCVC has been demonstrated through studies measuring DNA strand breaks in kidney tubular DNA. A dose-dependent increase in strand breaks in kidney tubular DNA after DCVC exposure in both in vivo and in vitro settings, showing its damaging effects on the genetic material in renal tissue (Jaffe et al., 1985).
Propriétés
Nom du produit |
S-(trans-1,2-Dichlorovinyl)-L-cysteine |
|---|---|
Formule moléculaire |
C5H7Cl2NO2S |
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1 |
Clé InChI |
PJIHCWJOTSJIPQ-PEQLYWQKSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl |
SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
SMILES canonique |
C(C(C(=O)O)N)SC(=CCl)Cl |
Synonymes |
1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)

![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
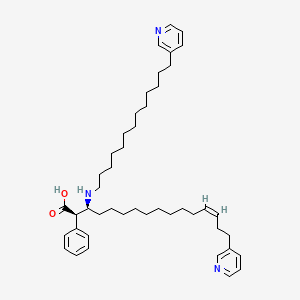
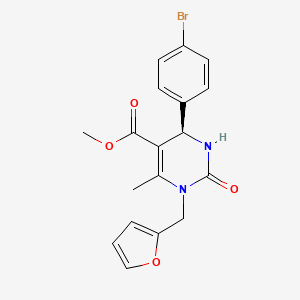
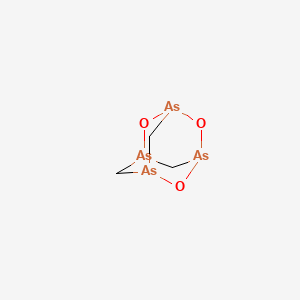
![[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1255340.png)
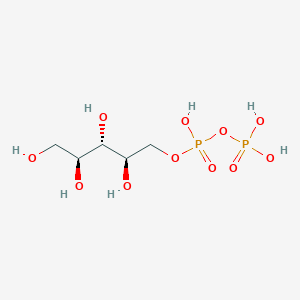
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)

